Vanillylidene acetone

Übersicht

Beschreibung

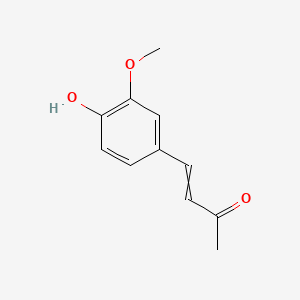

Vanillylidene acetone, also known as dehydrozingerone or vanillylideneacetone, is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.2112 g/mol . This compound is a derivative of zingerone, a phenolic compound found in ginger. It is characterized by the presence of a butenone group conjugated to a hydroxy-methoxyphenyl group, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vanillylidene acetone can be achieved through various methods. One common synthetic route involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Vanillylidene acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the butenone group to a butanol group.

Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) or bromine (Br2).

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of butanol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Vanillylidene acetone exhibits a range of biological activities that make it a candidate for pharmacological applications:

- Antioxidant Properties : It has shown significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Effects : Studies indicate that this compound possesses antibacterial and antifungal properties, making it useful for developing antimicrobial agents .

- Antitumor Activity : Research has demonstrated its potential to inhibit tumor growth, suggesting possible applications in cancer therapy .

Case Study: Antitumor Effects

A study evaluated the antitumor properties of this compound in vitro, showing that it inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness was compared with established chemotherapeutic agents, indicating a promising role as an adjunct therapy in cancer treatment.

Material Science Applications

This compound is being explored for its use in polymer chemistry and material science:

- Biobased Monomers : It serves as a building block for synthesizing biobased polymers, including polyurethanes and epoxy resins. These materials are increasingly important due to their renewable nature and lower environmental impact compared to conventional plastics .

- Polymer Synthesis : The compound has been utilized to create photoactive liquid crystalline polyesters and other advanced materials with specific thermal and mechanical properties .

Table 1: Summary of Material Science Applications

| Application Type | Description | Example Uses |

|---|---|---|

| Biobased Polymers | Derived from this compound | Epoxy resins, polyurethanes |

| Advanced Materials | Liquid crystalline polymers | Optical devices, sensors |

Agricultural Applications

This compound has been investigated for its herbicidal properties:

- Herbicidal Activity : Research indicates that it can inhibit the growth of certain weeds such as Amaranthus and barnyardgrass. This property is particularly valuable in sustainable agriculture practices where chemical herbicides are minimized .

Case Study: Herbicidal Efficacy

A field study assessed the effectiveness of this compound as a natural herbicide. Results showed that application at specific concentrations significantly reduced weed biomass without adversely affecting crop yield.

Wirkmechanismus

The biological effects of Vanillylidene acetone are attributed to its ability to interact with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities. It also influences inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zingerone: 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, a closely related compound found in ginger.

Vanillin: 4-hydroxy-3-methoxybenzaldehyde, a precursor in the synthesis of Vanillylidene acetone.

Eugenol: 4-allyl-2-methoxyphenol, another phenolic compound with similar structural features

Uniqueness

This compound is unique due to its conjugated butenone structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Eigenschaften

Molekularformel |

C11H12O3 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3 |

InChI-Schlüssel |

AFWKBSMFXWNGRE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.